

Molecular Modeling of Inhibitor Binding to OfHex1: A Technical Guide

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Compound of Interest		
Compound Name:	OfHex1-IN-2	
Cat. No.:	B231970	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostrinia furnacalis, the Asian corn borer, is a significant agricultural pest causing substantial economic losses in maize and other crops. A key enzyme in its life cycle is β -N-acetyl-D-hexosaminidase (OfHex1), which is involved in chitin degradation, a process essential for insect growth and molting.[1] The absence of chitin in plants and vertebrates makes OfHex1 an attractive target for the development of species-specific and environmentally friendly insecticides.[1][2] This technical guide provides an in-depth overview of the molecular modeling approaches used to study the binding of inhibitors to OfHex1, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the workflows involved. While this guide focuses on the general principles of inhibitor binding to OfHex1, specific examples are drawn from studies on known inhibitors due to the absence of public information on a specific inhibitor designated as "IN-2".

Data Presentation: Quantitative Analysis of OfHex1 Inhibitor Binding

The following tables summarize the quantitative data from various studies on the interaction of inhibitors with OfHex1. These include binding affinities, inhibition constants, and docking scores, providing a comparative view of the potency of different compounds.



Table 1: Experimentally Determined Inhibition Constants (Ki) and IC50 Values for OfHex1 Inhibitors

Compound	Ki (μM)	IC50 (μM)	Notes	Reference
Compound 5	28.9 ± 0.5	> 100 (vs. HsHexB and hOGA)	Identified via virtual screening of the ZINC library. Shows high selectivity.	[1]
Compound C7	4.39	-	A C-glycoside triazole derivative, showing a 3.46-fold improvement over the lead compound B12.	[3]
Compound 15r	5.3	-	Glycosylated naphthalimide derivative.	[4]
Compound 15y	2.7	-	Glycosylated naphthalimide derivative with superior activity.	[4]
Berberine	12	-	Natural product inhibitor.	[5]
SYSU-1 (Berberine analog)	8.5	-	Analog of Berberine.	[5]
Compound 7k	-	47.47	C-Glycoside derivative.	[6]

Table 2: In Silico Docking Scores and Binding Energies of OfHex1 Inhibitors



Compound/Lig and	Docking Score (kcal/mol)	Binding Energy (MM- GBSA) (kcal/mol)	Computational Method	Reference
15 Compounds (Top Hits)	≤ -12.950	-	Glide Docking	[2]
ZINC04026248	-11.8	-	Autodock Vina	[7]
TMG- chitotriomycin Analogs	-	Highly correlated with experimental data (r ² = 0.92)	MM/GBSA	[8]

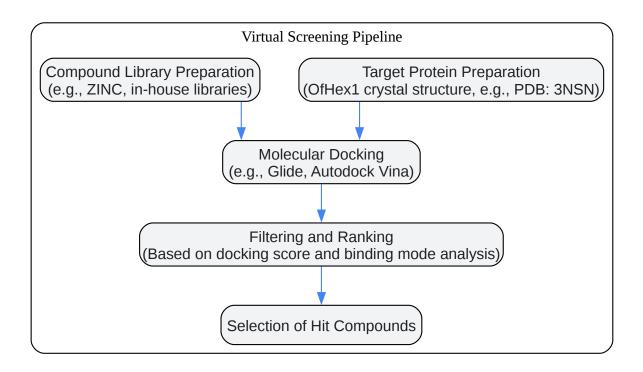
Experimental and Computational Protocols

A combination of computational and experimental techniques is employed to study OfHex1-inhibitor interactions. These protocols are crucial for identifying and characterizing novel inhibitors.

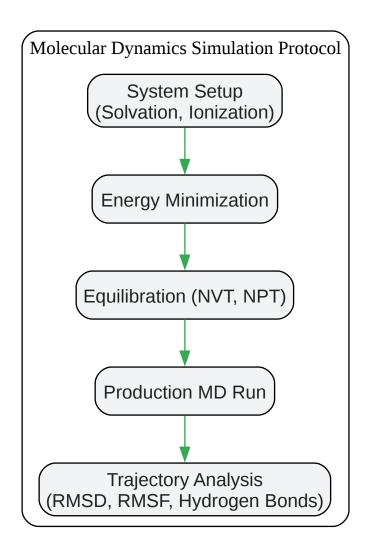
Molecular Modeling and Virtual Screening Workflow

The identification of novel OfHex1 inhibitors often begins with a large-scale in silico screening of compound libraries. This process involves a multi-step workflow designed to filter and identify promising candidates for further experimental validation.

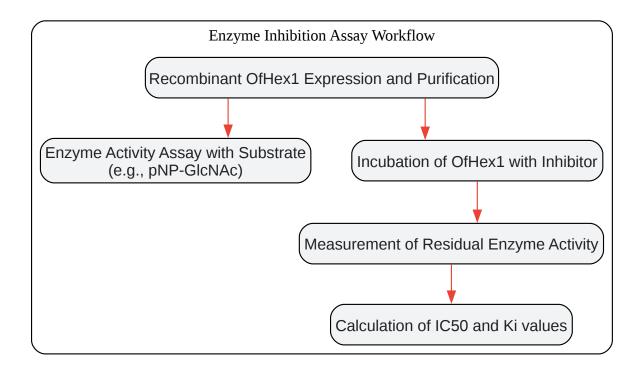




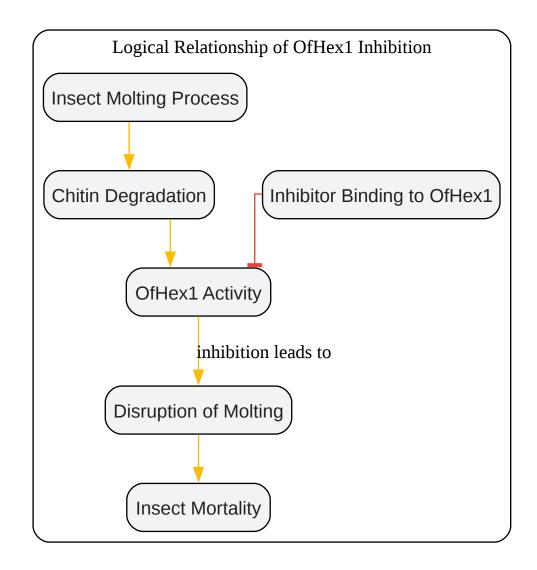












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